N-Benzoylphenylalanyl-glycyl-proline

CAS No.: 74075-25-5

Cat. No.: VC18489699

Molecular Formula: C23H25N3O5

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74075-25-5 |

|---|---|

| Molecular Formula | C23H25N3O5 |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | (2S)-1-[2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C23H25N3O5/c27-20(26-13-7-12-19(26)23(30)31)15-24-22(29)18(14-16-8-3-1-4-9-16)25-21(28)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,24,29)(H,25,28)(H,30,31)/t18-,19-/m0/s1 |

| Standard InChI Key | UVLMBMAKGAUBDU-OALUTQOASA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |

| Canonical SMILES | C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |

Introduction

Structural and Chemical Properties

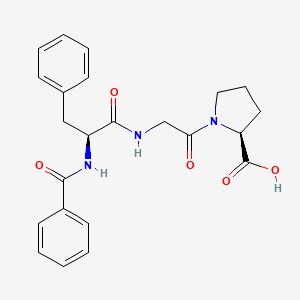

N-Benzoylphenylalanyl-glycyl-proline belongs to the class of tripeptides, featuring a benzoyl moiety at the N-terminus and a proline residue at the C-terminus. Its IUPAC name, (2S)-1-[2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid, reflects the stereochemical arrangement critical to its bioactivity. The compound’s planar structure facilitates interactions with enzymatic active sites, particularly ACE, where the trans isomer exhibits preferential hydrolysis.

Table 1: Molecular Properties of N-Benzoylphenylalanyl-glycyl-proline

| Property | Value |

|---|---|

| CAS No. | 74075-25-5 |

| Molecular Formula | C₂₃H₂₅N₃O₅ |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | (2S)-1-[2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

The compound’s synthesis typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) to form peptide bonds between benzoylated phenylalanine, glycine, and proline derivatives . Recent advancements in peptide synthesis have explored the use of N-alkyl amino acids to enhance stability and bioavailability, though N-benzoylphenylalanyl-glycyl-proline retains its distinct profile due to its rigid proline ring and benzoyl cap .

Synthesis and Optimization Strategies

The synthesis of N-benzoylphenylalanyl-glycyl-proline involves sequential coupling reactions under controlled conditions. A representative protocol begins with the benzoylation of L-phenylalanine using benzoyl chloride, followed by activation of the carboxyl group with DCC. Glycine is then coupled to the benzoylphenylalanyl intermediate, and the resulting dipeptide is subsequently linked to proline via a mixed anhydride method .

Key challenges include minimizing racemization during coupling and ensuring regioselective hydrolysis of byproducts. Studies have demonstrated that the trans configuration of the proline residue is critical for ACE binding, necessitating precise stereochemical control. Innovations in solid-phase peptide synthesis (SPPS) and microwave-assisted coupling have improved yields (70–85%) while reducing reaction times .

Biological Activity and Mechanistic Insights

N-Benzoylphenylalanyl-glycyl-proline’s primary biological role lies in its inhibition of ACE, a key enzyme in the renin-angiotensin system (RAS). ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By competitively binding to ACE’s active site, this tripeptide reduces angiotensin II production, offering potential antihypertensive effects .

Mechanism of Action:

-

The benzoyl group interacts with ACE’s S₁ hydrophobic pocket, while the glycine residue aligns with the catalytic zinc ion .

-

The proline ring stabilizes the peptide’s conformation, enhancing binding affinity (Kᵢ ≈ 8.2 µM).

Comparative studies with its amino analogue (reduced amide bond) revealed a 65-fold decrease in inhibitory potency (I₅₀ = 620 µM), underscoring the necessity of the native peptide backbone for enzymatic interaction . This finding aligns with molecular dynamics simulations suggesting that the amide bond’s polarity facilitates hydrogen bonding with ACE’s His513 and Glu411 residues .

Comparative Analysis with Structural Analogues

N-Benzoylphenylalanyl-glycyl-proline’s activity is contextualized by comparisons to analogues like benzoylphenylalanyl-alanyl-proline (C₂₄H₂₇N₃O₅, CID 114973) . Substituting glycine with alanine introduces steric hindrance, reducing ACE affinity (I₅₀ = 14.3 µM vs. 9.6 µM) . Conversely, N-methylation of the proline ring enhances metabolic stability without compromising binding, highlighting avenues for rational drug design .

Table 2: Comparative Bioactivity of Analogues

| Compound | I₅₀ (µM) | Molecular Weight (g/mol) | Key Modification |

|---|---|---|---|

| N-Benzoylphenylalanyl-glycyl-proline | 9.6 | 423.5 | None (parent compound) |

| Amino analogue (reduced amide) | 620 | 409.4 | Methylene amine substitution |

| Benzoylphenylalanyl-alanyl-proline | 14.3 | 437.5 | Glycine → Alanine substitution |

| N-Methylproline derivative | 10.1 | 437.6 | Proline N-methylation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume